molecular formula C15H14ClNO3 B291638 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B291638
M. Wt: 291.73 g/mol
InChI Key: VQHGXDDVDPQUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1), which are involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and decrease the activation of immune cells such as macrophages and T cells. It has also been shown to decrease the expression of pain-related genes in sensory neurons, leading to a reduction in pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards its target enzymes and receptors, which allows for precise and specific modulation of biological pathways. However, its limited solubility in aqueous solutions can pose a challenge in certain experimental settings, and more research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential applications in other medical conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, more studies are needed to elucidate its mechanism of action and to identify potential drug targets for the development of new therapies.
In conclusion, 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide is a promising chemical compound that has shown potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new drugs based on its pharmacological properties.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified through recrystallization to obtain 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide in high yield and purity.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.

properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-12-6-4-11(5-7-12)17-15(18)13-9-10(16)3-8-14(13)20-2/h3-9H,1-2H3,(H,17,18)

InChI Key

VQHGXDDVDPQUQR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Pictograms

Environmental Hazard

Origin of Product

United States

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